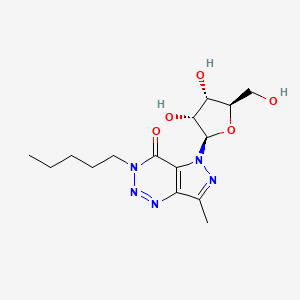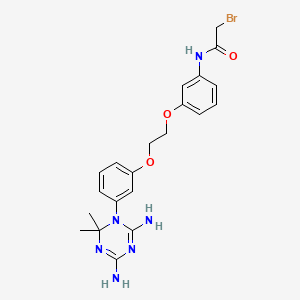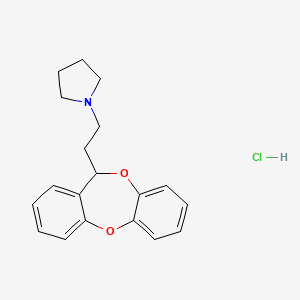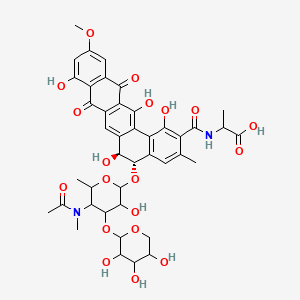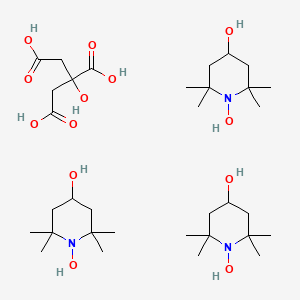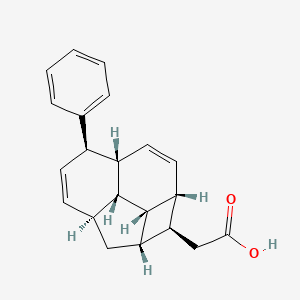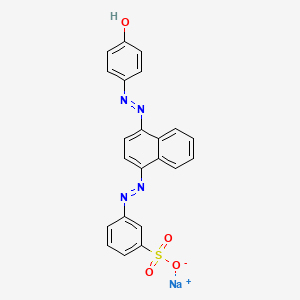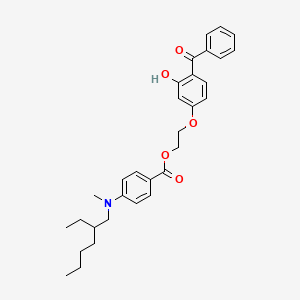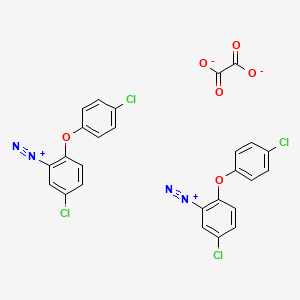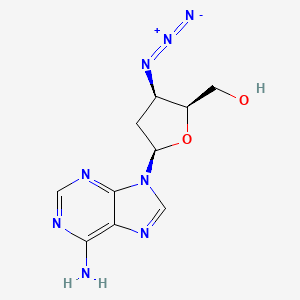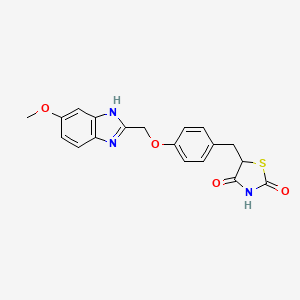
N-Demethyl rivoglitazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Demethyl rivoglitazone is a metabolite of rivoglitazone, a novel thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus due to its ability to improve insulin sensitivity and regulate glucose metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-Demethyl rivoglitazone involves the N-demethylation of rivoglitazone. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反応の分析
Types of Reactions
N-Demethyl rivoglitazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can result in the formation of various substituted analogs .
科学的研究の応用
N-Demethyl rivoglitazone has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism and pharmacokinetics of rivoglitazone.
Biology: Research on its biological activity helps in understanding the metabolic pathways and effects of rivoglitazone.
Medicine: It is investigated for its potential therapeutic effects and safety profile in the treatment of type 2 diabetes mellitus.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions and metabolism
作用機序
N-Demethyl rivoglitazone exerts its effects by acting as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism, as well as in modulating insulin sensitivity. By activating PPARγ, this compound enhances the transcription of genes involved in glucose uptake and lipid storage, leading to improved insulin sensitivity and glycemic control .
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione that acts as a PPARγ agonist.
Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes mellitus.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns
Uniqueness
N-Demethyl rivoglitazone is unique due to its specific metabolic profile and its role as a metabolite of rivoglitazone. It provides valuable insights into the pharmacokinetics and metabolism of rivoglitazone, helping to understand its therapeutic effects and potential side effects. Additionally, its selective activation of PPARγ makes it a promising candidate for further research and development in the treatment of metabolic disorders .
特性
CAS番号 |
560131-16-0 |
|---|---|
分子式 |
C19H17N3O4S |
分子量 |
383.4 g/mol |
IUPAC名 |
5-[[4-[(6-methoxy-1H-benzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O4S/c1-25-13-6-7-14-15(9-13)21-17(20-14)10-26-12-4-2-11(3-5-12)8-16-18(23)22-19(24)27-16/h2-7,9,16H,8,10H2,1H3,(H,20,21)(H,22,23,24) |
InChIキー |
CUADXVBMFGPUEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



